molecular formula C15H12BrN3 B12640384 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

Cat. No.: B12640384
M. Wt: 314.18 g/mol
InChI Key: YKTAOFJQZDFTOF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole is a chemical compound built around the 1,2,4-triazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The 1,2,4-triazole core is characterized by a five-membered ring structure consisting of two carbon and three nitrogen atoms, which contributes to significant dipole moments, hydrogen bonding capability, and metabolic stability . These properties make it a valuable bioisostere for various functional groups, such as amides and esters, and allow it to participate in diverse non-covalent interactions with biological targets . This specific derivative features a 4-bromo-3-methylphenyl group at the 3-position and a phenyl group at the 5-position of the triazole ring. The bromo substituent can serve as a handle for further synthetic modification via cross-coupling reactions, making this compound a versatile intermediate for constructing more complex molecules, such as triazole hybrids . Compounds containing the 1,2,4-triazole structure are extensively investigated for a wide spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , antioxidant , and enzyme inhibitory effects . Researchers value this scaffold for its potential in addressing challenging targets, such as receptor-interacting protein kinase 1 (RIPK1) for necroptosis inhibition and tyrosinase . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H12BrN3/c1-10-9-12(7-8-13(10)16)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19)

InChI Key

YKTAOFJQZDFTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One common method involves the cyclization of hydrazides or hydrazones with appropriate halogenated compounds. For instance:

  • Reagents : 4-methylbenzohydrazide, bromine, sodium azide.
  • Solvent : Acetonitrile.

The reaction proceeds via the formation of an intermediate that subsequently cyclizes to yield the desired triazole compound. This method is advantageous for its straightforward approach and relatively high yields.

Alternative Synthetic Routes

Another approach involves using substituted phenyl azides with alkyne derivatives in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:

  • Reagents : Phenyl azides, alkynes (e.g., propyne).
  • Catalyst : Copper sulfate and sodium ascorbate.

This method allows for the incorporation of various substituents on the triazole ring and has been shown to produce high yields under mild conditions.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for this compound:

Method Reagents Yield (%) Conditions Advantages
Cyclization Reaction 4-methylbenzohydrazide, bromine ~70% Acetonitrile, reflux Simple and effective
CuAAC Phenyl azides, propyne ~85% Copper catalyst, mild temp Versatile substituents

Optimization Strategies

To enhance the yield and purity of the synthesized compound, several optimization strategies can be employed:

  • Solvent Selection : The choice of solvent can significantly affect the reaction kinetics and product solubility. For example, using polar aprotic solvents like DMSO or acetonitrile may improve yields.

  • Temperature Control : Adjusting the reaction temperature can influence both the rate and selectivity of the cyclization process. Higher temperatures may accelerate reactions but could also lead to side reactions.

  • Catalyst Use : Implementing catalysts such as p-toluenesulfonic acid can facilitate reactions under milder conditions while improving yields.

Characterization Techniques

Characterizing the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position of the phenyl ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing oxygen- or nitrogen-based functionalities:

Reaction PartnerConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 h3-(4-Methoxy-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole78%
PiperidineTHF, reflux, 12 h3-(4-Piperidinyl-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole65%

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with electron-withdrawing triazole enhancing aryl bromide electrophilicity .

Suzuki–Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O (3:1)3-(4-Biphenyl-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole89%
4-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 90°C3-(4-(4-Fluorophenyl)-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole82%

Key Parameters :

  • Optimal temperature: 85–90°C

  • Base selection (K₂CO₃ > Na₂CO₃) improves yields by 10–15% .

Copper-Mediated Cycloaddition

The triazole nitrogen participates in [3+2] cycloaddition with terminal alkynes under Cu(I) catalysis:

AlkyneConditionsProductYieldSource
PhenylacetyleneCuI, Et₃N, MeCN, RT, 3 hBis-triazole fused hybrid76%
Propargyl alcoholCuBr, DIPEA, DCM, 0°C → RTHydroxymethyl-triazole derivative68%

Mechanism : Cu(I) coordinates to triazole N2, facilitating alkyne activation and regioselective cycloaddition .

Reductive Functionalization

The bromine atom can be reduced to a hydrogen atom under radical conditions:

Reducing AgentConditionsProductYieldSource
Bu₃SnH, AIBNToluene, 110°C, 8 h3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole92%
H₂, Pd/C (10%)Ethanol, 50 psi, 12 hSame as above85%

Side Reaction : Competing triazole ring hydrogenation is suppressed by using sterically hindered Pd catalysts .

Thiolation Reactions

The triazole C–H bond undergoes direct thiolation via C–S bond formation:

Thiol SourceConditionsProductYieldSource
Thiourea, I₂DMSO, 120°C, 6 h3-(4-Bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-2-thiol71%
Elemental Sulfur, K₂CO₃NMP, 150°C, 24 hSame as above63%

Regioselectivity : Thiolation occurs preferentially at the C2 position due to electronic effects .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial and antifungal properties. A study conducted on various triazole derivatives indicated that compounds similar to 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole demonstrated potent activity against pathogens such as Staphylococcus aureus and Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 1,2,4-triazole derivatives has been extensively studied. For instance, compounds with similar structures to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) . The mechanism often involves inducing apoptosis in cancer cells and disrupting cellular metabolism.

Cytotoxicity Studies

Cytotoxicity assays have been performed on triazole derivatives to evaluate their safety and efficacy. The compound's structural features contribute to its cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells. This balance is crucial for therapeutic applications .

Fungicides

The antifungal properties of triazoles make them suitable candidates for use as agricultural fungicides. The ability of compounds like this compound to inhibit fungal growth can be harnessed to protect crops from various fungal diseases . This application is particularly relevant in the context of sustainable agriculture where chemical fungicides are being replaced with more targeted approaches.

Structural Insights

The molecular structure of this compound includes a bromine substituent which enhances its reactivity and biological activity. The presence of phenyl groups contributes to its lipophilicity, facilitating better membrane permeability in biological systems .

Case Studies

Study Findings
Antimicrobial Activity Study Demonstrated effective inhibition against Staphylococcus aureus at low concentrations.
Anticancer Activity Assessment Showed significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Agricultural Application Research Identified as a potential candidate for developing eco-friendly fungicides due to its selective antifungal properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bromine substituent in the target compound differentiates it from analogs with other halogens or alkyl groups. Key comparisons include:

Compound Name Substituents (Position 3) Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole 4-Methylphenyl 178–180 74 IR: C-H (2980 cm⁻¹), C=N (1593 cm⁻¹)
3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole 4-Chlorophenyl 241–242 81 IR: C-Cl (533 cm⁻¹); ¹H-NMR: δ 9.51 (triazole)
Target compound 4-Bromo-3-methylphenyl Not reported Not reported Expected IR: C-Br (~550 cm⁻¹), CH₃ (~2980 cm⁻¹)
  • Melting Points : Chloro derivatives (e.g., 3-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole) exhibit higher melting points than methyl-substituted analogs due to stronger intermolecular interactions (halogen bonding) . The bromo substituent in the target compound may further increase melting points compared to chloro analogs, but data is unavailable.
  • Spectral Features : Bromine’s electronegativity and polarizability result in distinct IR (C-Br stretch) and NMR (deshielding effects) signatures compared to chloro or methyl groups .

Biological Activity

The compound 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole is part of the triazole family, which has gained significant attention due to its diverse biological activities. Triazoles are five-membered heterocycles containing three nitrogen atoms and are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific triazole derivative, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate reagents under controlled conditions. Various synthetic pathways have been documented in the literature, often yielding derivatives with enhanced biological properties. For instance, a study detailed the synthesis of related triazole compounds through S-alkylation methods which can be adapted for this compound .

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For example, various synthesized triazoles demonstrated moderate to good activity against a range of pathogens including Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . The specific compound has been tested alongside similar derivatives and has shown promising results in inhibiting microbial growth.

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is well-documented. The core structure of triazoles is integral to many antifungal agents currently in use. Studies indicate that compounds with a similar structure to this compound have exhibited significant antifungal activity against species such as Candida albicans and Aspergillus niger . The mechanism often involves disrupting fungal cell membrane integrity.

Anticancer Activity

Emerging research suggests that certain triazole derivatives possess anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines such as HT29 (colon cancer) . The proposed mechanism includes the inhibition of phospholipid-dependent kinases involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is closely linked to their chemical structure. Modifications at different positions on the triazole ring can significantly alter their potency and selectivity. For example:

  • Substituents : The presence of electron-withdrawing groups (like bromine) can enhance antimicrobial activity.
  • Aromatic rings : The addition of phenyl groups has been correlated with increased antifungal efficacy .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

StudyCompound TestedActivityFindings
5-substituted triazolesAntimicrobialModerate activity against E. faecalis
Triazole derivativesAntifungalEffective against C. albicans
S-substituted triazolesAnticancerInhibition of HT29 cell proliferation

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted phenylhydrazine derivatives with amidines or thioureas under reflux conditions. For example:

  • Conventional synthesis : React 4-bromo-3-methylphenylhydrazine with trifluoroacetamidine in methanol under reflux, followed by purification via crystallization .
  • Microwave-assisted synthesis : Optimized conditions include 165°C, 12.2 bar pressure, and 45-minute reaction time to improve yield and reduce side products .
Method Conditions Yield Key Reference
Conventional refluxEthanol, glacial acetic acid~60-70%
Microwave synthesis165°C, 12.2 bar, 45 min~85-90%

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm substitution patterns .
  • X-ray crystallography : Resolve crystal packing and bond lengths using SHELX software (e.g., C–Br bond: ~1.89 Å, triazole ring planarity) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 357.2) .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer: Initial screening focuses on enzymatic inhibition or antimicrobial activity:

  • COX-2 inhibition : Assess selectivity via in vitro cyclooxygenase assays (IC50 values < 1 µM indicate high potency) .
  • Antimicrobial testing : Use broth microdilution (MIC ≤ 8 µg/mL against S. aureus) or agar diffusion methods .

Advanced Research Questions

Q. How do substituents influence the biological activity of 1,2,4-triazole derivatives?

Methodological Answer: Structure-activity relationships (SAR) are critical:

  • Bromine at 4-position : Enhances lipophilicity and membrane penetration, improving antimicrobial activity .
  • Phenyl vs. alkyl groups : Aromatic substituents at the 5-position increase COX-2 selectivity by 10-fold compared to alkyl chains .
  • Thiol vs. methyl groups : Thiol derivatives show higher antifungal activity (e.g., MIC 4 µg/mL vs. 16 µg/mL for methyl analogs) .

Q. How can computational methods aid in optimizing this compound’s bioactivity?

Methodological Answer: Density Functional Theory (DFT) and molecular docking are used to:

  • Predict binding affinities (e.g., docking scores < −8.0 kcal/mol suggest strong COX-2 binding) .
  • Analyze electronic properties (e.g., HOMO-LUMO gaps correlate with stability in biological environments) .

Q. What challenges arise in resolving crystallographic data for triazole derivatives?

Methodological Answer: Crystallographic refinement using SHELXL requires addressing:

  • Disorder in bromine positions : Apply restraints to thermal parameters (ADPs) to reduce noise .
  • Twinned crystals : Use TWINABS to correct data from non-merohedral twinning .

Q. How can conflicting biological data (e.g., COX-2 vs. antimicrobial activity) be reconciled?

Methodological Answer: Discrepancies arise from assay conditions or target specificity:

  • Dose-dependent effects : Re-test at lower concentrations (0.1–10 µM) to identify dual-action thresholds .
  • Target profiling : Use kinase panels or proteome arrays to rule off-target effects .

Q. What strategies improve synthetic yields in microwave-assisted protocols?

Methodological Answer: Key parameters include:

  • Solvent selection : DMF increases dielectric heating efficiency compared to ethanol .
  • Pressure control : Maintain 12–15 bar to prevent solvent evaporation at high temperatures .

Q. Are there known polymorphs of this compound, and how do they affect bioactivity?

Methodological Answer: Polymorph screening via slurry experiments identifies forms with varied solubility:

  • Form I : Monoclinic, P21/c, higher solubility (3.2 mg/mL) .
  • Form II : Triclinic, P-1, lower solubility (1.8 mg/mL) but better thermal stability .

Q. How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours; monitor degradation via HPLC .
  • Light sensitivity : Store under UV/visible light for 48 hours; >90% recovery indicates photostability .

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